5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid is an organic compound that features both fluorine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common route starts with the fluorination of a suitable aromatic precursor, followed by hydroxylation and subsequent coupling with nicotinic acid derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as:
Fluorination: Using fluorinating agents like Selectfluor.
Hydroxylation: Employing hydroxylating agents under controlled pH and temperature.
Coupling Reaction: Utilizing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the fluorinated and hydroxylated intermediates with nicotinic acid.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-hydroxyphenylboronic acid
- 4-Fluoro-2-hydroxyacetophenone
- 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine
Uniqueness
Compared to similar compounds, 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid is unique due to its dual hydroxyl and fluorine functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4/c13-7-1-2-8(10(15)4-7)6-3-9(12(17)18)11(16)14-5-6/h1-5,15H,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNCZAORZZBCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687250 |
Source
|
Record name | 5-(4-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-91-1 |
Source
|
Record name | 5-(4-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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